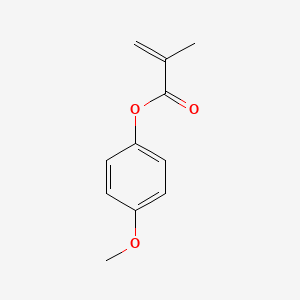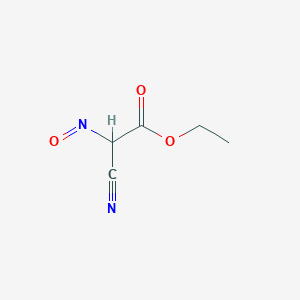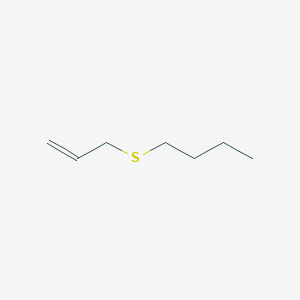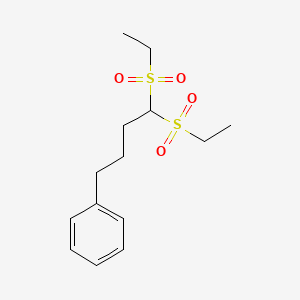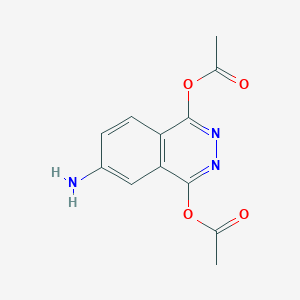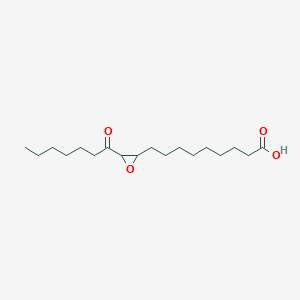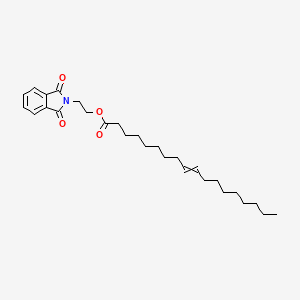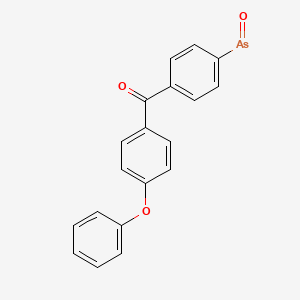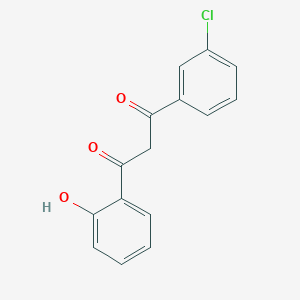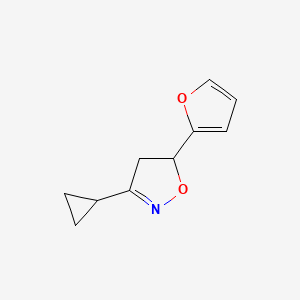
Manganese--yttrium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–yttrium (2/1) is a compound that combines manganese and yttrium in a 2:1 ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and yttrium results in a material that exhibits interesting magnetic, electronic, and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese–yttrium (2/1) can be synthesized through various methods. One common approach involves the solid-state reaction of manganese (III) oxide and yttrium oxide. The reactants are mixed in a stoichiometric ratio and ground together in an agate mortar and pestle. The mixture is then pressed into pellets and heated in an alumina crucible at high temperatures, typically around 1000°C .
Industrial Production Methods
Industrial production of manganese–yttrium (2/1) often involves similar solid-state reaction techniques but on a larger scale. The reactants are mixed in large ball mills to ensure thorough mixing and then pressed into larger pellets or compacts. These are then heated in industrial furnaces under controlled atmospheres to achieve the desired phase and purity .
Chemical Reactions Analysis
Types of Reactions
Manganese–yttrium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese–yttrium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions often involve the replacement of yttrium or manganese with other metals or elements under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides and yttrium oxides, while reduction may yield metallic manganese and yttrium .
Scientific Research Applications
Manganese–yttrium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Research is ongoing into its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Manganese–yttrium (2/1) is used in the production of advanced materials, including high-performance magnets and electronic components
Mechanism of Action
The mechanism by which manganese–yttrium (2/1) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with cellular components and influence various biochemical processes. For example, manganese ions can activate certain enzymes and signaling pathways, while yttrium ions can affect cellular structures and functions .
Comparison with Similar Compounds
Similar Compounds
Yttrium manganese oxide (YMnO3): This compound has similar magnetic and electronic properties but differs in its crystal structure and specific applications.
Yttrium indium manganese oxide (YInMnO3): Known for its vibrant blue color, this compound is used as a pigment and has different optical properties compared to manganese–yttrium (2/1)
Uniqueness
Manganese–yttrium (2/1) is unique due to its specific ratio of manganese to yttrium, which results in distinct magnetic and electronic properties.
Properties
CAS No. |
12033-02-2 |
|---|---|
Molecular Formula |
Mn2Y |
Molecular Weight |
198.78193 g/mol |
IUPAC Name |
manganese;yttrium |
InChI |
InChI=1S/2Mn.Y |
InChI Key |
QOSAADCSBTZLHH-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


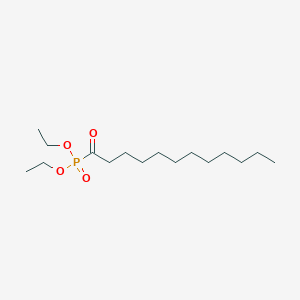
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
